molecular formula C5H7BrO B2992081 Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane CAS No. 55722-31-1

Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane

Cat. No.: B2992081
CAS No.: 55722-31-1
M. Wt: 163.014
InChI Key: DPLRTUCUZWSSQA-SCDXWVJYSA-N
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Description

The compound “rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a white to yellow-brown solid or semi-solid or liquid . It has a molecular weight of 211.26 . Another related compound is “rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” with a molecular weight of 247.29 .


Molecular Structure Analysis

The InChI code for “rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9+ . For “rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate”, the InChI code is 1S/C14H17NO3/c16-8-13-11-6-15(7-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+ .


Physical and Chemical Properties Analysis

The “rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” should be stored in an inert atmosphere, under -20°C . It’s a white to yellow-brown solid or semi-solid or liquid .

Scientific Research Applications

Synthesis and Structural Applications

Synthesis of Novel Retinoid X Receptor-Selective Retinoids : A study detailed the synthesis of potent retinoid X receptor (RXR) agonists, which are evaluated for treating type II diabetes mellitus. The synthesis involves highly convergent methods, including AlCl3-catalyzed Friedel-Crafts alkylation and nitromethane-mediated acylation, leading to the creation of compounds with significant therapeutic potential (Faul et al., 2001).

Stereochemistry of Hexabromocyclododecane : This research presents the correct configuration and graphic representation of 1,2,5,6,9,10-hexabromocyclododecane isomers, highlighting the significance of stereochemistry in the synthesis and application of flame retardants (Becher, 2005).

Biological Activity and Applications

Sesquiterpenoids from Trichoderma atroviride : Two new sesquiterpenoids were isolated from Trichoderma atroviride, an endophytic fungus in Cephalotaxus fortunei. These compounds showed potent inhibitory effects on NO production in LPS-stimulated RAW264.7 cells, demonstrating potential anti-inflammatory applications (Zheng et al., 2011).

Conformations of GABA Locked by Bicyclo[3.1.0]hexane Core : Research on bicyclo[3.1.0]hexane and its heteroanalogues, including nitrogen, oxygen, or sulfur atoms, revealed their application as conformationally locked analogues of nucleoside building blocks. This structural versatility has led to their use in various biological activities, showing the importance of these core structures in medicinal chemistry (Jimeno et al., 2011).

Environmental and Analytical Applications

Hexabromocyclododecane's Environmental Fate and Toxicology : This paper reviews the chemistry, environmental fate, and toxicology of hexabromocyclododecane (HBCD), a widely used brominated flame retardant. It discusses HBCD's hydrophobic nature, global distribution, persistence, and implications for global management, highlighting the environmental impact of such compounds (Marvin et al., 2011).

Advanced Materials and Catalysis

Oxamidato-Bridged Hexarhenium Trigonal Prisms : A novel synthetic approach resulted in the creation of oxamidato-bridged Re(I)-based hexanuclear trigonal prisms with ester functionality. This multicomponent self-assembly process under solvothermal conditions opens new avenues for the development of advanced materials and catalysts (Nagarajaprakash et al., 2015).

Safety and Hazards

The safety information for “rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” indicates that it has a GHS07 pictogram, with a signal word of “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

(1R,5S)-6-bromo-3-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2/t3-,4+,5?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLRTUCUZWSSQA-NGQZWQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55722-31-1
Record name rac-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane
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